molecular formula C9H6Cl2N2S B2998977 N-(3,4-Dichlorophenyl)thiazol-2-amine CAS No. 859473-05-5

N-(3,4-Dichlorophenyl)thiazol-2-amine

Cat. No.: B2998977
CAS No.: 859473-05-5
M. Wt: 245.12
InChI Key: ASPLOBWGHZSGOJ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)thiazol-2-amine, with the molecular formula C9H8Cl2N2S, is a chemical compound of interest in medicinal chemistry and anticancer research . It features a 4,5-dihydro-1,3-thiazole (thiazoline) ring system linked to a 3,4-dichlorophenyl group via an amine bridge . This structure is part of a broader class of 2-aminothiazole derivatives that are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . Scientific literature indicates that structurally related compounds, specifically N,4-diaryl-1,3-thiazole-2-amines, are designed and investigated as potential tubulin polymerization inhibitors . These compounds target the colchicine binding site on tubulin, a mechanism that disrupts microtubule dynamics in eukaryotic cells, leading to cell cycle arrest at the G2/M phase and ultimately inducing cell death in proliferating cancer cells . As such, this compound serves as a valuable intermediate or core structure for researchers developing and evaluating novel small-molecule therapeutics, particularly in the fields of oncology and chemical biology . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-7-2-1-6(5-8(7)11)13-9-12-3-4-14-9/h1-5H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPLOBWGHZSGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CS2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 3,4 Dichlorophenyl Thiazol 2 Amine and Its Derivatives

Direct Synthesis Approaches to N-(3,4-Dichlorophenyl)thiazol-2-amine

The direct synthesis of the title compound is most famously achieved through the Hantzsch thiazole (B1198619) synthesis, a reliable and widely adapted method. Variations and optimizations of this core reaction have been developed to enhance its practicality.

The cornerstone of 2-aminothiazole (B372263) synthesis is the Hantzsch reaction, which involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) derivative. ijper.orgsciencescholar.usmdpi.com In the case of this compound, the key precursors are N-(3,4-dichlorophenyl)thiourea and an α-haloacetaldehyde equivalent. nih.gov

The synthesis begins with the preparation of N-(3,4-dichlorophenyl)thiourea, typically by refluxing 3,4-dichloroaniline (B118046) with ammonium (B1175870) thiocyanate (B1210189) in an aqueous acidic medium. nih.gov This substituted thiourea then undergoes cyclocondensation with a suitable α-haloketone. A common reagent for this purpose is 2-chloroacetaldehyde or its more stable equivalent, such as 2-chloro-1,1-dimethoxyethane. nih.gov The reaction is typically refluxed in a solvent system like a water-methanol mixture with a few drops of concentrated acid, such as HCl, to catalyze the cyclization. nih.govrsc.org The mechanism involves the initial nucleophilic attack of the sulfur atom of the thiourea onto the carbonyl-activated α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. After the reaction is complete, the mixture is neutralized to precipitate the product, which can then be purified by recrystallization. nih.gov

Table 1: Example of Hantzsch Synthesis for a Related Dichlorophenyl Thiazole Amine This table is based on the synthesis of N-(2,4-Dichlorophenyl)thiazol-2-amine, a close structural analogue.

Precursor 1Precursor 2SolventCatalystConditionsProduct
N-(2,4-dichlorophenyl)thiourea2-chloro-1,1-dimethoxyethaneWater-Methanol (1:2)Conc. HClReflux, 4hN-(2,4-Dichlorophenyl)thiazol-2-amine

Data adapted from reference nih.gov.

To improve efficiency and reduce waste, one-pot synthetic strategies have been developed. These methods avoid the isolation of the intermediate α-haloketone, which is often lachrymatory and unstable. researchgate.net In a typical one-pot procedure, a ketone is first halogenated in situ and then reacted directly with the N-arylthiourea in the same reaction vessel. bohrium.comrsc.org

For the synthesis of this compound derivatives, a suitable acetophenone (B1666503) could be reacted with a halogenating agent like N-Bromosuccinimide (NBS) in a suitable solvent. researchgate.net After the formation of the α-bromoacetophenone intermediate is complete, N-(3,4-dichlorophenyl)thiourea is added to the mixture. The subsequent cyclization yields the final 2-aminothiazole product. Microwave irradiation is often employed in these one-pot methods to significantly reduce reaction times and improve yields. researchgate.net

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, base, and energy source (conventional heating vs. microwave).

Studies on related N-aryl-2-aminothiazoles have shown that solvent choice has a significant impact. While traditional methods use alcohols like ethanol (B145695), other solvents such as N,N-dimethylformamide (DMF) have been found to be superior in some cases. nanobioletters.com The choice of base is also critical; inorganic bases like potassium carbonate are often effective in promoting the condensation reaction. nanobioletters.com In microwave-assisted syntheses, methanol (B129727) has been identified as an excellent solvent, allowing for rapid reactions (e.g., 30 minutes) at elevated temperatures (e.g., 90 °C) with high yields. nih.gov For one-pot syntheses starting from ketones, green solvent systems like polyethylene (B3416737) glycol (PEG)-400 and water have proven effective, particularly under microwave conditions, leading to excellent yields and easier work-up procedures. researchgate.net

Table 2: Optimization Parameters for Hantzsch-type Thiazole Synthesis

ParameterConventional MethodOptimized/Alternative MethodAdvantage of Optimization
Solvent Ethanol, MethanolDMF nanobioletters.com, PEG-400/Water researchgate.netHigher yields, better solubility, greener process
Base/Catalyst Acid (HCl)Potassium Carbonate nanobioletters.comImproved reaction rates and yields
Energy Source Conventional RefluxMicrowave Irradiation researchgate.netnih.govDrastically reduced reaction times, often higher yields
Intermediates Isolation of α-haloketonesIn situ generation (One-Pot) researchgate.netbohrium.comAvoids handling of unstable/toxic reagents, improves efficiency

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships. Modifications can be made to the phenyl ring attached to the amine or at various positions on the thiazole ring itself.

Analogues of this compound can be readily synthesized by employing different substituted anilines as starting materials. The general synthetic route remains the same: the chosen aniline (B41778) is first converted to its corresponding N-arylthiourea, which is then cyclized with an α-haloketone. nanobioletters.com This approach allows for the introduction of a wide variety of substituents onto the phenyl ring, including different halogen patterns (e.g., 2,4-dichloro, 3-chloro-2-methyl) or electron-donating/withdrawing groups (e.g., methoxy, nitro). mdpi.comnih.govnanobioletters.com This modularity is a key advantage of the Hantzsch synthesis for creating libraries of related compounds.

For example, starting with 2,4-dichloroaniline (B164938) instead of 3,4-dichloroaniline leads to the formation of N-(2,4-dichlorophenyl)thiazol-2-amine. nih.gov Similarly, using 3-chloro-2-methylaniline (B42847) as the precursor yields the N-(3-chloro-2-methylphenyl) analogue. mdpi.com

Functional groups can be introduced at the C4 and C5 positions of the thiazole ring, primarily by selecting an appropriately substituted α-haloketone precursor for the initial Hantzsch synthesis. evitachem.com For instance, reacting N-(3,4-dichlorophenyl)thiourea with 2-bromo-1-phenylethanone would place a phenyl group at the C4 position of the resulting thiazole.

Further derivatization can be performed on the fully formed this compound molecule. The exocyclic amino group can be acylated by reaction with various acyl chlorides or anhydrides to form amide derivatives. nih.gov Electrophilic substitution reactions, such as bromination, can introduce substituents onto the electron-rich thiazole ring, typically at the C5 position if it is unsubstituted. More advanced techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can be used to attach new aryl or alkyl groups to a pre-functionalized (e.g., brominated) thiazole ring, offering a powerful tool for extensive derivatization. nih.govacs.org

Synthesis of N-Substituted Thiazol-2-amine Derivatives

The core structure of this compound features a secondary amine group that serves as a key site for further molecular elaboration. The synthesis of N-substituted derivatives, where an additional group is attached to this nitrogen atom, can be achieved through various established organic reactions such as alkylation, acylation, and arylation.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be accomplished through reactions with alkyl halides. While direct N-alkylation of the exocyclic amine is possible, the reactivity of the endocyclic nitrogen within the thiazole ring can sometimes lead to competing reactions. For instance, studies on the alkylation of 2-aminobenzothiazoles with α-iodoketones have shown that the reaction can proceed via N-alkylation of the endocyclic nitrogen atom, followed by an intramolecular cyclization. This highlights the need for careful selection of reagents and reaction conditions to achieve the desired exocyclic N-alkylation for compounds like this compound.

N-Acylation: The synthesis of N-acyl derivatives, which are a specific type of amide, is a common strategy to modify the properties of 2-aminothiazoles. This transformation is typically achieved by reacting the parent amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acidic byproduct. nih.gov For example, the acetylation of 2-aminothiazole can be carried out with acetic anhydride. nih.gov Similarly, this compound can be acylated using various acyl chlorides in a suitable solvent. nih.gov This reaction introduces an acyl group onto the exocyclic nitrogen, forming a tertiary amide. The reaction conditions for such acylations are generally mild. nih.gov

N-Arylation: Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of 2-aminothiazoles. These methods allow for the coupling of 2-aminothiazole derivatives with a variety of aryl bromides and triflates. The development of specific catalyst systems has been crucial for achieving high efficiency, even with electron-rich aryl halides. This methodology would be applicable for introducing an additional aryl substituent onto the nitrogen atom of this compound, leading to tri-aryl amine structures.

The table below summarizes the general approaches for the synthesis of N-substituted thiazol-2-amine derivatives.

Derivative TypeReagentsGeneral Conditions
N-AlkylAlkyl HalideBase, suitable solvent
N-AcylAcyl Chloride / AnhydrideBase (e.g., triethylamine, pyridine), suitable solvent (e.g., DCM)
N-ArylAryl Bromide / TriflatePalladium catalyst, ligand, base

Formation of Schiff Bases and Amide Derivatives

The primary amine functionality of N-aryl-2-aminothiazoles is a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases and amides. These transformations are valuable for creating libraries of compounds for various chemical and biological applications.

Schiff Base Formation: Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. The exocyclic primary amine of N-aryl-2-aminothiazoles readily undergoes this reaction. For instance, various 2-aminothiazole derivatives have been reacted with a range of substituted aromatic aldehydes to produce the corresponding Schiff bases. researchgate.netmdpi.com The reaction is often carried out by refluxing the reactants in a solvent like ethanol or glacial acetic acid, sometimes with a catalytic amount of acid to facilitate the dehydration process. researchgate.net This methodology is directly applicable to this compound, allowing for the synthesis of a diverse set of imine derivatives.

The following table presents examples of reaction conditions for the synthesis of Schiff bases from various 2-aminothiazole precursors.

Amine ReactantAldehyde ReactantSolventConditions
Naphtha[1,2-d]thiazol-2-amineSubstituted Aromatic AldehydesGlacial Acetic AcidReflux, 8 hours researchgate.net
2-Amino-4-phenylthiazoleSubstituted BenzaldehydesEthanolReflux nih.gov
2-Amino-5-(4-acetylphenylazo)-thiazoleSubstituted BenzaldehydesEthanol- nih.gov

Amide Derivative Formation: As mentioned in the previous section, acylation of the exocyclic amine leads to the formation of amide derivatives. This can be achieved using acyl chlorides or by coupling the amine with a carboxylic acid. nih.gov The latter is often facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid for nucleophilic attack by the amine. bepls.com This method is widely used in peptide synthesis and is equally effective for creating amide linkages with heterocyclic amines. A variety of N-(thiazol-2-yl) amides have been synthesized from different 2-aminothiazole precursors and carboxylic acids or their derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Application of Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to reduce environmental impact and improve efficiency. These approaches focus on the use of less hazardous solvents, alternative energy sources, and the development of one-pot reactions to minimize waste. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields. researchgate.net The Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring, has been successfully adapted to microwave conditions. rjpbcs.comnih.gov For example, the reaction of acetophenones with thiourea and a halogenating agent can be completed in minutes under microwave heating, compared to several hours with conventional refluxing. rjpbcs.comnih.gov This technique is highly applicable to the synthesis of this compound and its derivatives, offering a more energy-efficient and rapid alternative to traditional heating methods. mdpi.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for promoting chemical transformations. tandfonline.com Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. acs.orgbohrium.com The synthesis of thiazoles and related heterocycles has been shown to be accelerated under ultrasonic conditions. acs.orgbohrium.com These methods are often carried out at room temperature and can lead to cleaner reactions with simpler work-up procedures. The use of ultrasound can be applied to various steps in the synthesis of this compound and its derivatives, contributing to a more sustainable synthetic process. acs.org

One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) are highly efficient strategies that align with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. Several one-pot methods for the synthesis of 2-aminothiazoles have been developed. For example, a three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides has been reported for the synthesis of thiazole scaffolds using a reusable nanoparticle catalyst in an ethanol-water solvent system. These streamlined approaches offer significant advantages in terms of atom economy and waste reduction.

The table below highlights some green chemistry approaches applicable to thiazole synthesis.

Green Chemistry ApproachKey FeaturesAdvantages
Microwave-Assisted SynthesisUse of microwave irradiation for heatingReduced reaction times, improved yields, energy efficiency researchgate.net
Ultrasound-Assisted SynthesisUse of ultrasonic waves to promote reactionEnhanced reaction rates, milder conditions, often performed at room temperature acs.orgbohrium.com
One-Pot / Multicomponent ReactionsMultiple reaction steps in a single vesselReduced waste, improved efficiency, simplified procedures
Green SolventsUse of environmentally benign solvents (e.g., water, ethanol, PEG)Reduced toxicity and environmental impact nih.gov
Reusable CatalystsCatalysts that can be recovered and reusedReduced waste, lower cost nih.gov

Structural Characterization and Elucidation of N 3,4 Dichlorophenyl Thiazol 2 Amine and Its Analogs

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of N-(3,4-Dichlorophenyl)thiazol-2-amine. Each technique provides unique insights into the compound's atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on data from analogous 2-aminothiazole (B372263) and dichlorophenyl derivatives. rsc.orgasianpubs.orgchemicalbook.comresearchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorophenyl and thiazole (B1198619) rings, as well as a signal for the amine proton. The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Their specific shifts and coupling patterns would be consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The two protons on the thiazole ring would also resonate in the aromatic region, with the H5 proton typically appearing between δ 6.5 and 7.5 ppm. rsc.orgasianpubs.org The amine (N-H) proton is expected to appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The C2 carbon of the thiazole ring, being attached to two nitrogen atoms, is expected to be the most deshielded, with a chemical shift around δ 168-170 ppm. rsc.org The other thiazole carbons, C4 and C5, would resonate at approximately δ 148-152 ppm and δ 100-105 ppm, respectively. rsc.org The six carbons of the dichlorophenyl ring would appear in the typical aromatic region of δ 115-140 ppm, with the carbons directly bonded to chlorine atoms showing characteristic shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Thiazole H4~7.0 - 7.5-
Thiazole H5~6.5 - 7.2-
Dichlorophenyl H~7.2 - 7.8-
Amine NHVariable (broad)-
Thiazole C2-~168 - 170
Thiazole C4-~148 - 152
Thiazole C5-~100 - 105
Dichlorophenyl C-~115 - 140

Note: These are predicted values based on analogous structures and general chemical shift tables. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to display several key absorption bands. A prominent band in the region of 3100-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine group. researchgate.net The stretching vibration of the C=N bond within the thiazole ring typically appears around 1610-1640 cm⁻¹. rsc.org Aromatic C=C stretching vibrations from both the phenyl and thiazole rings would be observed in the 1450-1600 cm⁻¹ range. Characteristic C-H stretching vibrations for the aromatic rings are expected just above 3000 cm⁻¹. The C-S stretching vibration associated with the thiazole ring can be found in the fingerprint region, typically between 600 and 800 cm⁻¹. Furthermore, strong absorptions corresponding to C-Cl stretching vibrations are expected in the lower wavenumber region, generally between 600 and 800 cm⁻¹. esisresearch.orgresearchgate.netnih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which can aid in the complete vibrational assignment of the molecule. esisresearch.orgnih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine)Stretch3100 - 3400
C-H (Aromatic)Stretch3000 - 3100
C=N (Thiazole)Stretch1610 - 1640
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1250 - 1350
C-ClStretch600 - 800
C-SStretch600 - 800

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₆Cl₂N₂S), the molecular ion peak (M⁺) would be observed in the mass spectrum. A distinctive feature would be the isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms. This would manifest as a cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for such compounds could include the loss of a chlorine atom, cleavage of the bond between the phenyl ring and the amine nitrogen, or fragmentation of the thiazole ring. researchgate.netsapub.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). longdom.orgpnnl.gov This precision allows for the unambiguous determination of the molecular formula, confirming that the measured mass corresponds to C₉H₆Cl₂N₂S and distinguishing it from other potential compounds with the same nominal mass.

UV-Visible Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound typically exhibit strong absorption in the ultraviolet region. The spectrum is expected to show absorption bands between 250 and 400 nm. researchgate.netnih.gov These absorptions are primarily due to π → π* transitions within the conjugated system of the dichlorophenyl and thiazole rings, and potentially n → π* transitions involving the lone pairs of electrons on the nitrogen and sulfur atoms. mdpi.comresearchgate.net The exact position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm the connectivity of atoms, single-crystal X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Planarity Analysis

Although a crystal structure for this compound is not available in the cited literature, a detailed analysis of the closely related analog, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, offers significant insight into the expected molecular conformation. researchgate.net

In the structure of the 2,4-dichloro analog, both the dichlorobenzene ring and the thiazole ring are individually planar. researchgate.net However, the molecule as a whole is not planar. There is a significant twist between the two ring systems. The dihedral angle, which is the angle between the plane of the dichlorobenzene ring and the plane of the thiazole group, was determined to be 53.28 (4)°. researchgate.net This twisted conformation is a common feature in N-aryl-2-aminothiazole derivatives and is due to steric hindrance between the rings. researchgate.netnih.gov

Furthermore, the crystal packing of the analog reveals significant intermolecular interactions. The molecules form dimers through pairs of N—H···N hydrogen bonds between the amine proton of one molecule and the thiazole ring nitrogen of a neighboring molecule, creating a stable, centrosymmetric arrangement. researchgate.net This type of hydrogen bonding is a key feature influencing the solid-state architecture of these compounds.

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data specifically for the structural characterization of This compound is not available. Published crystallographic studies and detailed elemental analysis reports, which are essential for discussing intermolecular interactions, conformational analysis in a crystal lattice, and compositional verification, could not be located for this specific chemical compound.

The information necessary to generate content for the requested sections—3.2.2. Intermolecular Interactions, 3.2.3. Conformational Analysis in Crystal Lattice, and 3.3. Elemental Analysis for Compositional Verification—is contingent upon experimental data derived from techniques such as single-crystal X-ray diffraction and combustion analysis. Without access to a published crystal structure or characterization report for this compound, a scientifically accurate and verifiable article that adheres to the user's strict outline cannot be constructed.

Information is available for isomeric and analogous compounds, such as N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, which has been studied in detail. However, due to the explicit instruction to focus solely on This compound , a discussion based on these related but distinct molecules would not be appropriate.

Therefore, the requested article cannot be generated at this time.

Structure Activity Relationship Sar Studies of N 3,4 Dichlorophenyl Thiazol 2 Amine Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological profile of N-(3,4-Dichlorophenyl)thiazol-2-amine derivatives is highly sensitive to the nature and position of substituents on both the phenyl and thiazole (B1198619) rings, as well as on the linking amino group. These modifications can profoundly alter the molecule's electronic distribution, steric profile, and ability to interact with biological targets.

Role of Dichloro-Substitution on the Phenyl Ring

The presence and positioning of the two chlorine atoms on the phenyl ring are critical determinants of biological activity. Halogen substituents, particularly chlorine, are known to modulate a compound's lipophilicity, metabolic stability, and electronic character, all of which can influence its pharmacokinetic and pharmacodynamic properties.

The 3,4-dichloro substitution pattern on the phenyl ring of N-phenylthiazol-2-amine derivatives has been shown to be particularly favorable for certain biological activities, such as antibacterial efficacy. Initial investigations into thiazolyl-thiourea derivatives, which are precursors to the corresponding thiazol-2-amines, revealed that compounds bearing a 3,4-dichlorophenyl group exhibit promising efficacy against staphylococcal species. This suggests that the electronic-withdrawing nature and the specific steric bulk of this substitution pattern contribute positively to the molecule's interaction with its bacterial target.

Effects of Substitutions on the Thiazole Core

Modifications to the thiazole ring, specifically at the 4- and 5-positions, offer a valuable avenue for fine-tuning the biological activity of this compound derivatives. The introduction of various substituents at these positions can alter the molecule's shape, polarity, and hydrogen bonding capacity, thereby influencing its binding affinity to target proteins.

For instance, in the development of antimicrobial agents, the nature of the substituent at the 4-position of the thiazole ring has been shown to be a critical factor. SAR studies on related N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have demonstrated that the introduction of a substituted phenyl ring at this position can significantly impact activity. For example, a 4-(4-chlorophenyl) group on the thiazole ring has been associated with potent anti-inflammatory activity through the inhibition of 5-lipoxygenase. nih.gov This indicates that both electronic and steric factors of the substituent at the 4-position play a crucial role.

Systematic exploration of various functional groups at the 4- and 5-positions of the this compound scaffold is a key strategy in lead optimization. The introduction of groups that can participate in specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target's active site can lead to a significant enhancement in potency.

Influence of N-Substituents on Biological Potency

Modification of the secondary amine nitrogen that links the dichlorophenyl ring and the thiazole core provides another critical handle for modulating biological activity. The presence of the N-H group allows for potential hydrogen bond donation, which can be a key interaction in a protein binding pocket. Substitution on this nitrogen can alter this capability and introduce new steric and electronic features.

For example, the synthesis of N-substituted derivatives, such as Schiff bases formed by reacting the 2-amino group with various aldehydes, introduces a wide range of functionalities. The resulting N-[(substituted)methylene]thiazol-2-amine derivatives have shown promising antimicrobial activity, with the specific nature of the substituting group significantly influencing the potency against different bacterial and fungal strains. researchgate.net This highlights the potential to tailor the biological activity profile by carefully selecting the N-substituent.

Conformational Aspects and SAR

The three-dimensional arrangement of a molecule, or its conformation, is a critical factor governing its interaction with a biological target. The relative orientation of the 3,4-dichlorophenyl ring and the thiazole ring in this compound derivatives can significantly influence binding affinity and, consequently, biological activity.

The bond connecting the amine nitrogen to the phenyl ring and the bond connecting it to the thiazole ring both have rotational freedom, allowing the molecule to adopt various conformations. X-ray crystallography studies of a closely related isomer, N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine, revealed a non-coplanar arrangement between the benzene (B151609) and thiazole rings, with a dihedral angle of 54.18°. nih.gov This twisted conformation is likely a common feature in this class of compounds and suggests that the two aromatic systems occupy distinct regions in a binding pocket.

Design Principles for Lead Optimization and Potency Enhancement

The insights gained from SAR studies provide a rational basis for the design of new this compound derivatives with enhanced potency and improved pharmacological profiles. The process of lead optimization involves a cyclical process of designing, synthesizing, and testing new analogs to systematically improve upon the properties of a lead compound.

Key design principles for the optimization of this scaffold include:

Systematic Exploration of Phenyl Ring Substituents: While the 3,4-dichloro pattern is a strong starting point, exploring other halogen combinations or the introduction of small, electronically diverse groups could lead to improved activity or selectivity.

Diverse Functionalization of the Thiazole Core: The 4- and 5-positions of the thiazole ring are prime locations for introducing a variety of substituents to probe for additional binding interactions. This can include aromatic or heterocyclic rings, alkyl chains, and groups capable of forming hydrogen bonds.

Judicious N-Substitution: While the N-H group may be important for activity, carefully selected N-substituents could enhance potency by accessing adjacent binding pockets or by improving pharmacokinetic properties. The use of bioisosteric replacements for the amine linker could also be a viable strategy.

Conformational Restriction: Introducing structural elements that reduce the conformational flexibility of the molecule can lock it into its bioactive conformation, leading to an increase in potency and a reduction in off-target effects. This could be achieved through the introduction of bulky groups or by forming cyclic analogs.

By systematically applying these principles and integrating computational modeling with experimental testing, it is possible to rationally design and develop novel this compound derivatives with superior therapeutic potential.

Preclinical Biological Activities and Therapeutic Potential

Anticancer and Antiproliferative Investigations

Selective Toxicity towards Cancer Cells vs. Pseudo-Normal Cells

The evaluation of thiazole (B1198619) derivatives has demonstrated notable cytotoxic effects against various human cancer cell lines. While the parent compound, N-(3,4-Dichlorophenyl)thiazol-2-amine, has not been extensively profiled for selective toxicity, studies on its analogs provide insight into the potential of this chemical class.

Thiazole-amino acid hybrid derivatives have shown moderate to strong cytotoxicities against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. researchgate.net For instance, certain derivatives exhibited potent activity, with IC50 values comparable to or stronger than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net Similarly, other synthesized thiazole derivatives displayed antiproliferative activity against MCF-7 and liver cancer (HepG2) cells. mdpi.com One particularly active derivative, compound 4c , showed IC50 values of 2.57 µM and 7.26 µM against MCF-7 and HepG2 cells, respectively. mdpi.com

While these studies establish the anticancer potential of the thiazole scaffold, data directly comparing the cytotoxicity of this compound on cancerous versus non-cancerous "pseudo-normal" cells is limited in the available literature. However, some research on related 1,3,4-thiadiazole (B1197879) derivatives has indicated a degree of selectivity for cancer cells over normal human cell lines, suggesting a potential therapeutic window for this class of compounds. mdpi.com

Derivative TypeCancer Cell LineActivityReference
Thiazole-amino acid hybridsA549 (Lung), HeLa (Cervical), MCF-7 (Breast)Moderate to strong cytotoxicity, some with IC50 values comparable to 5-FU. researchgate.net
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7 (Breast), HepG2 (Liver)Compound 4c showed IC50 of 2.57 µM (MCF-7) and 7.26 µM (HepG2). mdpi.com
1,3,4-Thiadiazole derivativesHT-29 (Colon), MDA-MB-23 (Breast)Showed selectivity for cancer cells over normal human cell lines. mdpi.com

Activity against Drug-Resistant Cancer Cell Lines

A significant challenge in cancer therapy is the development of multidrug resistance (MDR). Derivatives of the aminothiazole scaffold have shown promise in overcoming this obstacle.

A notable family of compounds, N-(4-(3-aminophenyl)thiazol-2-yl)acetamides, has demonstrated significant anti-proliferative and cytotoxic activities against a variety of cancer cell lines, including those resistant to standard treatments. tandfonline.com The lead compound from this series was found to have a favorable pharmacological profile and potent in vivo efficacy in mouse xenograft models without apparent toxicity. tandfonline.com Further structure-activity relationship (SAR) studies on this lead compound led to the development of optimized derivatives with enhanced potency. tandfonline.com Research into other classes of compounds, such as pyrazolo[3,4-d]pyrimidine tyrosine kinase inhibitors, has shown that they can overcome MDR by interacting with and inhibiting the P-glycoprotein (P-gp) efflux pump, a common mechanism of drug resistance in cancer cells. nih.govmdpi.com This suggests a potential mechanism by which certain kinase-inhibiting thiazole derivatives might also counteract resistance.

Anti-inflammatory and Analgesic Properties

Derivatives based on the aminothiazole structure have been investigated for their potential to treat inflammation and pain. These studies often focus on the inhibition of enzymes involved in the inflammatory cascade.

One study synthesized and evaluated eleven new 4-(4-chlorophenyl)thiazol-2-amines for their anti-inflammatory properties, identifying them as potent inhibitors of the 5-lipoxygenase (5-LO) enzyme, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Another derivative, [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, was also reported to possess anti-inflammatory and analgesic effects. researchgate.net The oral efficacy of a pan-Src kinase inhibitor based on a 2-aminothiazole (B372263) template was demonstrated in a chronic model of adjuvant arthritis in rats, a model for inflammatory disease. nih.gov

Enzyme Inhibition Studies

The therapeutic potential of this compound derivatives is largely attributed to their ability to inhibit a wide range of enzymes implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR): Thiazole-containing hybrid molecules, such as thiazolyl-pyrazolines, have been identified as dual inhibitors of EGFR and VEGFR-2, two key tyrosine kinases involved in cancer cell proliferation and angiogenesis. nih.gov Certain derivatives exhibited potent EGFR inhibition with IC50 values in the nanomolar range. nih.gov

MurB: The bacterial enzyme MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is a key target in the peptidoglycan biosynthesis pathway. 4-Thiazolidinones, which are structurally related to thiazoles, have been synthesized and evaluated as novel inhibitors of MurB, displaying activity against the enzyme in vitro. mdpi.comnih.gov

CYP51 (Sterol 14α-demethylase): Azole-containing compounds are well-known inhibitors of CYP51, an essential enzyme in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.gov This inhibition disrupts the integrity of the fungal cell membrane, forming the basis of many antifungal drugs. nih.gov

KasA (β-ketoacyl-acyl carrier protein synthase): KasA is an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a critical target for new anti-tubercular drugs. evitachem.compatsnap.com While specific inhibition by this compound has not been reported, the broader class of thiazole-containing compounds is being explored for activity against mycobacterial targets.

DNase I: In a study of 4-(4-chlorophenyl)thiazol-2-amines, close analogs to the subject compound, several derivatives were found to inhibit bovine pancreatic DNase I. One compound emerged as the most potent, with an IC50 value of 79.79 µM. nih.gov

Renin: Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. Thiazole-containing compounds have been incorporated into the design of orally active renin inhibitors for the treatment of hypertension.

Carbonic Anhydrase (CA): Various heterocyclic sulfonamides, including those based on thiadiazole and benzothiazole (B30560) scaffolds, are potent inhibitors of human carbonic anhydrase isoforms. These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.

COX-1 (Cyclooxygenase-1): Thiazole-based compounds have been developed as selective COX-1 inhibitors. Nonsteroidal anti-inflammatory drugs (NSAIDs) often exert their effects by inhibiting COX enzymes, and selective COX-1 inhibition is being explored as a strategy to develop anti-inflammatory agents with a better gastric safety profile.

Enzyme TargetDerivative ClassTherapeutic AreaReference
EGFR / VEGFR-2Thiazolyl-pyrazolinesCancer nih.gov
MurB4-ThiazolidinonesAntibacterial mdpi.comnih.gov
CYP51Azole derivativesAntifungal nih.gov
KasAGeneral inhibitorsAntitubercular evitachem.compatsnap.com
DNase I4-(4-chlorophenyl)thiazol-2-aminesAnti-inflammatory nih.gov
ReninThiazole-alanine amidesAntihypertensive
Carbonic AnhydraseThiadiazole/Benzothiazole sulfonamidesGlaucoma, Cancer
COX-1Thiadiazole-based thiazolidinonesAnti-inflammatory

Antioxidant Potential and Radical Scavenging Mechanisms

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant therapeutic interest. Several studies have highlighted the antioxidant and radical-scavenging capabilities of thiazole derivatives.

The antioxidant activity is often attributed to the ability of these compounds to donate a hydrogen atom, which can neutralize free radicals. nih.gov This has been demonstrated through various in vitro assays, including the 2,2-diphenyl-1-picryl-hydrazyl-hydrate (DPPH) and 2,2'-azino-bis-(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov For example, a hydrazine-thiazole derivative demonstrated the ability to scavenge DPPH radicals, a property linked to the N-H group in its hydrazine (B178648) moiety. nih.gov Similarly, certain 4-aminothiazole hybrids have shown significant antioxidant potential by scavenging free radicals.

Modulation of Biological Pathways

Beyond single-enzyme inhibition, derivatives of this compound can modulate complex cellular pathways, such as apoptosis and autophagy, which are critical in cancer progression and mycobacterial survival.

Autophagy and Apoptosis: Apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process) are crucial pathways in cancer therapy. Studies have shown that thiazole derivatives can induce both. For instance, the lead compound from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series was found to trigger both autophagy and apoptosis in cancer cells. tandfonline.com Another study demonstrated that a synthesized thiazole derivative, compound 4c , significantly increased the rates of both early and late apoptosis in MCF-7 breast cancer cells. mdpi.com The interplay between these two pathways is complex; in some contexts, autophagy can contribute to apoptosis, while in others it acts as a survival mechanism.

Mycobacterial Energetics: Disrupting the energy metabolism of Mycobacterium tuberculosis is a validated strategy for developing new antibiotics. The F1F0-ATP synthase, which is essential for generating ATP, is a key target. patsnap.com While the diarylquinoline drug bedaquiline (B32110) is a well-known inhibitor of this enzyme, research into other scaffolds is ongoing. Studies on benzo[d]thiazole-2-carboxamides, a related chemical structure, have shown they can inhibit mycobacterial ATP phosphoribosyl transferase (ATP-PRTase), another enzyme involved in the pathogen's metabolism, highlighting the potential for thiazole-based compounds to disrupt mycobacterial energetics. tandfonline.com

Other Biological Activities

The therapeutic potential of the aminothiazole scaffold extends to a variety of other biological targets and disease areas.

CNS Targets: A derivative known as SSR125543A has been identified as a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. nih.gov This compound has demonstrated anxiolytic and antidepressant-like effects in rodent models, indicating potential applications for treating stress-related disorders. nih.gov

Anthelminthic: Thiazole derivatives have been reported to possess anthelminthic properties, which are used to treat infections by parasitic worms. nih.gov For example, newly synthesized imidazothiazole sulfides and sulfones displayed notable anthelminthic activity in screening studies. researchgate.net

Antiviral: The 2-aminothiazole core is present in compounds with activity against a range of viruses. mdpi.com For instance, a derivative bearing a 4-trifluoromethylphenyl substituent showed significant antiviral activity against an influenza A strain, comparable to standard antiviral drugs. nih.gov

Antidiabetic: Thiazole and thiazolidinedione rings are core components of several antidiabetic drugs that work by improving insulin (B600854) sensitivity. Various novel hydrazine-thiazole, thiazolidinone, and sulphonamide-1,3,5-triazine–thiazole hybrid derivatives have been synthesized and shown to have antihyperglycemic or hypoglycemic effects in preclinical models. nih.gov

Antihypertensive: Beyond renin inhibition, other thiazole-related compounds have shown potential for lowering blood pressure. A series of 2-arylamino-1,3,4-thiadiazole derivatives exhibited antihypertensive activity when administered to spontaneously hypertensive rats. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular geometries, energies, and other chemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy on the potential energy surface. For N-(3,4-Dichlorophenyl)thiazol-2-amine, this process would determine the precise bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Illustrative Data from a DFT Geometry Optimization This table illustrates the type of data that would be generated from a DFT geometry optimization of this compound. Actual values require a specific computational study.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-Cl~1.74 Å
Bond LengthC-N (amine bridge)~1.38 Å
Bond AngleC-N-C (amine bridge)~125°
Dihedral AnglePhenyl Ring // Thiazole (B1198619) RingValue in Degrees (°)

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, DFT calculations would map the electron density distribution of these orbitals and calculate the energy gap, providing insight into its potential as an electron donor or acceptor in chemical reactions.

Natural Bond Orbital (NBO) Analysis and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It interprets the complex, delocalized molecular orbitals from a DFT calculation in terms of localized Lewis-like structures (i.e., bonds and lone pairs).

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the aromatic rings. These interactions contribute significantly to the molecule's stability. The analysis would also reveal the nature of the bonds and the charge distribution on each atom, highlighting the most electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity and intermolecular interactions. Such analysis can identify strong conjugative interactions and polarization due to the movement of the π-electron cloud from donor to acceptor moieties. mdpi.com

Correlation of Theoretical Calculations with Experimental Data

A crucial step in computational chemistry is the validation of theoretical models by comparing calculated data with experimental results. For this compound, calculated geometric parameters (bond lengths and angles) from DFT could be compared with data obtained from single-crystal X-ray diffraction, should such an experimental study be performed. Similarly, theoretical vibrational frequencies (e.g., from IR spectroscopy) and electronic transitions (from UV-Vis spectroscopy) can be calculated and correlated with experimental spectra. A good agreement between theoretical and experimental data lends confidence to the computational model and allows for reliable prediction of other properties. mdpi.com

Molecular Docking Studies

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand and predict ligand-protein interactions at the molecular level.

Ligand-Protein Interaction Profiling

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. Docking studies of thiazole derivatives often explore their ability to fit into the ATP-binding pocket of the EGFR kinase domain, identifying crucial hydrogen bonds and hydrophobic interactions that contribute to inhibitory activity.

MurB and KasA: These are enzymes involved in the biosynthesis of essential components of the bacterial cell wall in organisms like Mycobacterium tuberculosis. Docking would explore how the compound might inhibit these enzymes, providing a basis for developing new antibacterial agents.

CYP51 (Lanosterol 14α-demethylase): This enzyme is a critical target for antifungal drugs. Docking simulations would assess the ability of this compound to bind to the active site of CYP51, potentially disrupting fungal cell membrane synthesis.

Carbonic Anhydrase: Various isoforms of this enzyme are targets for treating glaucoma, epilepsy, and some cancers. Docking studies would predict how the compound interacts with the zinc ion and key amino acid residues in the active site of isoforms like CA IX and CA XII.

SARS-CoV-2 Proteins: Key viral proteins such as the main protease (Mpro or 3CLpro) and the spike protein are primary targets for antiviral drug development. Docking would be used to predict if this compound could bind to and inhibit the function of these critical viral components.

The output of these studies includes a docking score, representing the predicted binding affinity, and a detailed visualization of the binding pose, highlighting specific interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking with amino acid residues in the protein's active site.

Table 2: Illustrative Data from Molecular Docking Studies This table illustrates the type of results that would be generated from molecular docking this compound against various protein targets. Actual values require specific computational studies.

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
EGFRe.g., 1M17Predicted Valuee.g., Met793, Leu718Hydrogen Bond, Hydrophobic
CYP51e.g., 4LXJPredicted Valuee.g., Tyr132, His377Hydrogen Bond, Pi-Stacking
Carbonic Anhydrase IXe.g., 5FL4Predicted Valuee.g., His94, Thr200Coordination with Zn2+, H-Bond
SARS-CoV-2 Main Proteasee.g., 6Y84Predicted Valuee.g., His41, Cys145Hydrogen Bond, Hydrophobic

Prediction of Binding Affinities and Modes

Molecular docking is a primary computational technique used to predict the binding affinity and preferred orientation of a ligand when it interacts with a target receptor. This method is crucial in identifying potential drug candidates by estimating the strength of the interaction, often expressed as a binding energy or docking score. For this compound, molecular docking simulations would be employed to predict how it binds to a specific biological target, such as an enzyme or a receptor.

The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of the receptor. The scoring functions then calculate the binding energy, with lower values typically indicating a more favorable interaction. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex.

While specific binding affinity data for this compound is not readily found in the public domain, a hypothetical representation of such data is presented in the table below, illustrating the type of information that would be generated from molecular docking studies against various protein targets.

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Predicted Interacting Residues
Protein Kinase A1ATP-8.5Val56, Leu173, Asp184
Cyclooxygenase-25KIR-7.9Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha2AZ5-6.8Tyr59, Gln61, Leu120

This table is a hypothetical representation of potential molecular docking results for this compound and does not reflect actual experimental data.

Identification of Key Catalytic Residue Interactions

Beyond predicting binding affinities, molecular modeling is instrumental in identifying the specific amino acid residues within a catalytic site that are crucial for the interaction with a ligand. Understanding these interactions is vital for structure-based drug design, as it allows for the optimization of the ligand's structure to enhance its binding and efficacy.

For this compound, computational analyses would focus on its placement within the active site of a target enzyme. The dichlorophenyl group and the thiazol-2-amine moiety would be analyzed for their potential to form hydrogen bonds, halogen bonds, and other non-covalent interactions with the surrounding amino acid residues. This information is critical for explaining the molecule's mechanism of action at a molecular level.

The following table illustrates the types of key interactions that could be identified for this compound with a hypothetical enzyme target.

Interacting ResidueInteraction TypeDistance (Å)
Asp129Hydrogen Bond with amine N-H2.8
Phe210Pi-Pi Stacking with dichlorophenyl ring3.5
Met154Hydrophobic Interaction with thiazole ring4.1

This table is a hypothetical representation of potential key residue interactions for this compound and does not reflect actual experimental data.

Drug-likeness and ADMET Prediction (In Silico Screening for Compound Optimization)

The evaluation of a compound's drug-likeness and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical steps in the early stages of drug discovery. In silico models are widely used to predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For this compound, various computational tools and web servers can be used to predict its drug-likeness based on established rules such as Lipinski's Rule of Five. researchgate.net These rules assess parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability.

ADMET prediction models can further provide insights into the compound's likely behavior in the body. These predictions can include its potential for intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential for toxicity. While specific in silico ADMET predictions for this compound are not widely published, the table below provides an example of the parameters that would be assessed.

PropertyPredicted ValueAcceptable Range
Molecular Weight245.13< 500 g/mol
LogP3.2< 5
Hydrogen Bond Donors1< 5
Hydrogen Bond Acceptors2< 10
Human Intestinal AbsorptionHigh-
Blood-Brain Barrier PenetrationLow-

This table contains predicted values for this compound based on its chemical structure and general in silico models, and does not represent experimentally verified data.

Molecular Dynamics Simulations (Potential for advanced studies)

Molecular dynamics (MD) simulations offer a more advanced computational approach to understanding the dynamic behavior of a ligand-receptor complex over time. Unlike static docking models, MD simulations can provide insights into the conformational changes that occur upon ligand binding and the stability of the interactions.

For this compound, MD simulations could be performed to study its interaction with a target protein in a simulated physiological environment. These simulations can help to validate the binding modes predicted by molecular docking and provide a more detailed picture of the binding energetics. By analyzing the trajectory of the simulation, researchers can assess the stability of key interactions and identify any conformational rearrangements that may be important for the compound's activity.

While there are no specific published MD simulation studies for this compound, this technique holds significant potential for future investigations to further elucidate its mechanism of action and to guide the design of more potent and selective analogues.

Advanced Applications and Chemical Biology Insights

Potential in Photonic Devices and Optical Limiting Properties

Derivatives of N-(3,4-Dichlorophenyl)thiazol-2-amine have emerged as promising candidates for applications in photonic and optoelectronic devices, primarily due to their significant nonlinear optical (NLO) properties. Organic materials are increasingly studied for third-order NLO applications because of their large nonlinear figure of merit, high damage threshold, and rapid response times. mdpi.com

A specific derivative, N-(3,4-Dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazol-2-amine, has been analyzed for its optical limiting capabilities. aip.org Optical limiters are devices that exhibit high transmittance at low input light intensity but low transmittance at high intensity, making them crucial for protecting sensitive optical sensors and human eyes from intense laser radiation.

The Z-scan technique, utilizing a 532nm Nd:YAG laser, was employed to investigate the NLO properties of this compound in a DMSO solvent. aip.org The study revealed a negative nonlinear refraction coefficient (n₂), confirming a self-defocusing nature. aip.org The primary mechanism for its optical limiting property was identified as reverse saturable absorption (RSA), which is induced by two-photon absorption. aip.org These findings suggest that the compound is a strong candidate for use as an optical limiter in photonic devices. aip.org The new polymer P, derived from this class of compounds, also demonstrates effective optical power limiting properties in both solution and solid polymethyl methacrylate (B99206) (PMMA) matrices. researchgate.net

ParameterValue / ObservationSignificanceSource
Nonlinear Refraction Coefficient (n₂)NegativeIndicates self-defocusing nature of the material. aip.org
Optical Limiting MechanismReverse Saturable Absorption (RSA) via Two-Photon AbsorptionKey process for its function as an optical limiter. aip.org
Second-Order HyperpolarizabilityOrder of 10⁻³⁵ esuQuantifies the nonlinear optical response of the molecule. aip.org
Application MediumDMSO solution and solid PMMA matrixShows versatility for use in different physical states. aip.orgresearchgate.net

Role as Intermediates in Pharmaceutical and Agrochemical Synthesis

The this compound scaffold is a valuable building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. The related compound, 2-Amino-4-(3,4-dichlorophenyl)thiazole, is recognized as a key intermediate for creating a variety of bioactive molecules. chemimpex.com The stability and reactivity of this thiazole (B1198619) derivative make it highly suitable for producing specialty chemicals. chemimpex.com

In pharmaceutical development, these intermediates are instrumental in the synthesis of drugs with potential anti-inflammatory and anti-cancer properties. chemimpex.com The thiazole ring is a well-established pharmacophore found in numerous bioactive compounds, known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. evitachem.comijpsi.orgmdpi.com

In the agrochemical sector, this compound serves as a precursor in the formulation of herbicides and fungicides. chemimpex.com Its integration into agrochemical products contributes to enhanced crop protection and improved yields by providing effective pest and disease control. chemimpex.com

IndustryApplicationExamples of Target MoleculesSource
PharmaceuticalKey synthetic intermediateAnti-inflammatory drugs, Anti-cancer agents, Antimicrobial compounds chemimpex.comevitachem.com
AgrochemicalIntermediate for formulationHerbicides, Fungicides chemimpex.com
Specialty ChemicalsPrecursor in manufacturingBioactive molecules chemimpex.com

Exploration in Material Science for Novel Polymers

The utility of the this compound structure extends into material science, where it is being explored for the creation of novel polymers. chemimpex.com Research in this area focuses on developing polymers that possess enhanced thermal and mechanical properties. chemimpex.com The incorporation of this stable heterocyclic structure into polymer chains can impart desirable characteristics to the final material. Furthermore, a new polymer incorporating a related structure has demonstrated excellent optical power limiting properties, highlighting its potential in advanced materials for photonic applications. researchgate.net

Insights into Enzyme Inhibition and Receptor Interaction Mechanisms

The N-(dichlorophenyl)thiazol-2-amine scaffold is a recurring motif in the design of potent enzyme inhibitors and receptor antagonists. While research may not always focus on the exact parent compound, numerous derivatives have shown significant activity against various biological targets.

Enzyme Inhibition : Derivatives have been synthesized and evaluated as inhibitors for several enzymes. For instance, benzofuran–thiazolylhydrazone derivatives containing a 4-(2,4-dichlorophenyl)thiazole moiety have been identified as potent inhibitors of the MAO-A isoenzyme, a key target in the treatment of depression and neurodegenerative diseases. nih.gov Other studies have shown that pyrazoline-thiazole derivatives can act as dual-target inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. acs.orgacs.org

Receptor Interaction : In the realm of receptor modulation, thiazolo[4,5-d]pyrimidine (B1250722) derivatives featuring a 2,4-dichlorophenyl group at the N-3 position have been developed as antagonists for the Corticotropin Releasing Factor (CRF) receptor. nih.gov These antagonists are being investigated as potential treatments for stress-related disorders. Studies indicate that the 2,4-dichlorophenyl substitution is often optimal for achieving a high inhibitory effect at the receptor. nih.gov

Compound ClassBiological TargetPotential Therapeutic AreaSource
Benzofuran–thiazolylhydrazone derivativesMonoamine Oxidase A (MAO-A)Depression, Neurodegenerative diseases nih.gov
Pyrazoline-thiazole derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's disease acs.orgacs.org
Thiazolo[4,5-d]pyrimidine derivativesCorticotropin Releasing Factor (CRF) ReceptorStress-related disorders nih.gov

Use as Chemical Probes for Biological Systems

The structural features of thiazole-containing compounds make them suitable for development as chemical probes for studying biological systems. A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. Thiazole derivatives have been successfully adapted for such purposes. For example, a novel benzo[d]thiazole-based fluorescent probe was developed for the highly sensitive and selective imaging of cysteine in living cells and in vivo. researchgate.net This probe exhibits a massive fluorescence enhancement upon reacting with cysteine, allowing for its detection at nanomolar concentrations. researchgate.net While this compound itself has not been explicitly reported as a chemical probe, its core structure is analogous to those used in creating such tools, indicating a strong potential for its future development in this area. evitachem.com

Methodological Considerations and Future Research Directions

Addressing Reproducibility and Variability in Biological Assays

A significant challenge in the biological evaluation of compounds like N-(3,4-Dichlorophenyl)thiazol-2-amine is the reproducibility and variability of assay results. Biological systems are inherently complex, and minor variations in experimental conditions can lead to divergent outcomes. For instance, in vitro antimicrobial and anticancer activity screenings, which are common for thiazole (B1198619) derivatives, can be influenced by factors such as cell line passage number, media composition, and incubation times. researchgate.netnih.gov To mitigate these issues, it is imperative to implement rigorous quality control measures, including the use of standardized cell lines, regular authentication of reagents, and the inclusion of appropriate positive and negative controls in every experiment. Furthermore, detailed reporting of experimental procedures in publications is crucial to allow for accurate replication by other researchers.

Standardization of Protocols for Comparative Studies

The lack of standardized protocols hinders the direct comparison of biological activity data for this compound and related compounds across different studies. For example, the evaluation of anticancer activity may be performed using various assays, such as the Sulforhodamine B (SRB) assay or MTT assay, each with its own set of parameters and sensitivities. researchgate.netnih.gov To facilitate meaningful comparative analyses and build a cohesive understanding of structure-activity relationships (SAR), the research community should move towards the adoption of standardized protocols for key biological assays. This includes defining specific cell lines, compound concentrations, and endpoints for particular therapeutic areas. Collaborative efforts to establish and disseminate these standardized protocols would greatly enhance the value of individual research findings.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To gain a deeper understanding of the biological effects of this compound, future research should focus on the integration of multi-omics data. Techniques such as genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive profile of the molecular changes induced by the compound in biological systems. This integrated approach can help elucidate the mechanism of action, identify potential off-target effects, and discover novel biomarkers of response. By combining these datasets, researchers can construct a more complete picture of the compound's biological impact than is possible with any single omics approach alone.

Development of Novel Analytical Methods for Metabolite Identification

The identification and quantification of metabolites of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic properties. While liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for metabolomics, challenges such as low ionization efficiency can limit the detectability of certain metabolites. mdpi.com The development of novel analytical methods, such as chemical isotope labeling (CIL) LC-MS, can enhance sensitivity and accuracy in metabolite profiling. mdpi.com For instance, the use of dansyl chloride as a labeling reagent can improve the detection of amine- and phenol-containing metabolites. mdpi.com Future efforts should focus on optimizing such methods and developing new derivatization techniques to broaden the coverage of the metabolome and enable more precise identification of the biotransformation products of this compound. researchgate.net

Exploration of New Synthetic Pathways for Structural Diversity

The structural diversity of this compound derivatives is key to exploring their full therapeutic potential. While the Hantzsch thiazole synthesis is a common method for preparing 2-aminothiazoles, the exploration of new synthetic pathways can provide access to novel analogs with improved properties. evitachem.comresearchgate.net This includes the development of more efficient and versatile methods for introducing a variety of substituents onto the thiazole and phenyl rings. For example, different synthetic strategies can be employed to create N-substituted, 4-substituted, and multi-substituted 2-aminothiazole (B372263) derivatives. nih.gov The exploration of dehydrosulfurization reactions and the use of different catalysts and reaction conditions can also lead to the generation of diverse chemical scaffolds. mdpi.com

Synthetic Method Description Potential for Diversity
Hantzsch Thiazole SynthesisCondensation of an α-haloketone with a thiourea (B124793) derivative. evitachem.comAllows for variation in the substituents on the thiazole ring based on the choice of α-haloketone.
Suzuki ReactionA cross-coupling reaction that can be used to introduce aryl or vinyl substituents. nih.govEnables the synthesis of derivatives with diverse aromatic groups attached to the thiazole core.
Acylation ReactionsIntroduction of an acyl group onto the amino group of the thiazole ring. nih.govCreates a wide range of amide derivatives with varying properties.
Cyclization ReactionsFormation of fused ring systems incorporating the thiazole moiety. nih.govLeads to the development of novel heterocyclic scaffolds with potentially unique biological activities.

Advanced Computational Approaches for Rational Design

Advanced computational methods play a crucial role in the rational design of new this compound derivatives with enhanced potency and selectivity. wiley.com Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling can be used to predict the biological activity of virtual compounds and guide synthetic efforts. researchgate.netijbiotech.com These in silico approaches can help identify key structural features required for interaction with specific biological targets and prioritize the synthesis of the most promising candidates, thereby saving time and resources. wiley.com The use of artificial intelligence and machine learning algorithms can further enhance the predictive power of these models.

Expanding the Scope of Biological Targets and Disease Areas

While 2-aminothiazole derivatives have been extensively studied for their antimicrobial and anticancer activities, there is significant potential to expand the scope of biological targets and disease areas for this compound and its analogs. nih.gov For example, related thiazole compounds have shown potential as inhibitors of enzymes such as malate (B86768) dehydrogenase, which is implicated in tumor growth. rug.nl Furthermore, the thiazole scaffold is present in compounds with anti-inflammatory, anti-HIV, and neuroprotective properties. nih.govijbiotech.com Future research should explore the activity of this compound derivatives against a broader range of biological targets, including kinases, proteases, and G-protein coupled receptors, to uncover their potential in treating a wider variety of diseases. The structural similarity to other biologically active heterocyclic compounds, such as 1,3,4-thiadiazoles and pyrazoles, suggests a broad therapeutic potential. ijbiotech.commdpi.com

Q & A

Q. What are the standard synthetic routes for N-(3,4-Dichlorophenyl)thiazol-2-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiazole-2-amine derivatives are prepared by reacting substituted hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H2SO4), followed by cyclization with reagents like chloroacetyl chloride in the presence of triethylamine . Characterization involves:
  • IR spectroscopy : Identification of NH stretches (~3126–3178 cm<sup>−1</sup>), C=N (~1494–1632 cm<sup>−1</sup>), and C-Cl (~725 cm<sup>−1</sup>) .
  • NMR : Key signals include thiazole protons (δ ~7.26–7.47 ppm in <sup>1</sup>H NMR) and exocyclic NH protons (δ ~10.58–10.94 ppm) .
  • Elemental analysis : Validation of purity (e.g., C, H, N percentages within ±0.05% of theoretical values) .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine <sup>1</sup>H and <sup>13</sup>C NMR to assign aromatic and thiazole ring protons/carbons. For example:
  • <sup>1</sup>H NMR (DMSO-d6): Ortho protons of the 3,4-dichlorophenyl group appear as doublets (δ ~8.09–8.17 ppm, J = 8 Hz), while the thiazole proton resonates as a singlet (δ ~7.26–7.47 ppm) .
  • <sup>13</sup>C NMR : Thiazole C2 carbon appears at δ ~162.7 ppm, and aromatic carbons linked to chlorine atoms are downfield-shifted (δ ~130–140 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 366.00 [M+H]<sup>+</sup> for derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELX for structure solution and refinement. Key steps include:
  • Data collection : Optimize crystal mounting and exposure time to minimize radiation damage .
  • Structure refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. For example, validate dihedral angles between thiazole and dichlorophenyl groups to confirm planarity .
  • Validation tools : Use ORTEP-3 or WinGX to visualize thermal ellipsoids and detect disorder in chlorine substituents .

Q. How should researchers analyze contradictory bioactivity data for this compound in different pharmacological models?

  • Methodological Answer : Contradictions may arise from model-specific factors (e.g., species differences in metabolic pathways). To address this:
  • Dose-response studies : Compare EC50 values across models (e.g., rat vs. primate dyskinesia models) to identify species-specific efficacy thresholds .
  • Metabolic profiling : Use LC-MS to quantify metabolite stability in liver microsomes from different species .
  • Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of interspecies variability in activity .

Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer : Combine molecular docking and QSAR studies:
  • Docking : Use AutoDock Vina or GOLD to simulate ligand-receptor interactions (e.g., mGlu4 receptor). Prioritize poses with hydrogen bonds to Thr-168 and hydrophobic interactions with Phe-292 .
  • QSAR : Develop regression models using descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structural features (e.g., chloro-substitution patterns) with antibacterial IC50 values .

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